1-(1-naphthylmethyl)-1H-indole-2,3-dione

Overview

Description

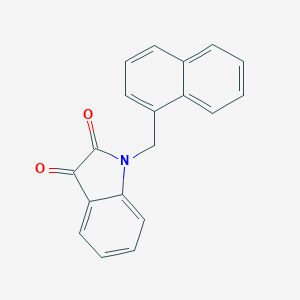

1-(1-Naphthylmethyl)-1H-indole-2,3-dione, also known as Indole-2,3-dione, is an organic compound with the molecular formula C13H9NO2. It is a colorless crystalline solid that is insoluble in water and is used in a variety of laboratory applications. Its structure is composed of a six-membered ring system with an indole group at the center, and a naphthylmethyl group at the 1-position. Indole-2,3-dione is an important intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals and dyes.

Scientific Research Applications

Photo-induced Molecular Transformations

Kobayashi et al. (1991) and Kobayashi et al. (1993) explored the one-step synthesis of various indole-diones, including 1H-benz[f]indole-4,9-diones, through a regioselective photoaddition process. This method yielded indole-diones with kinamycin skeletons, demonstrating significant applications in synthesizing complex organic structures (Kobayashi et al., 1991) (Kobayashi et al., 1993).

Antitumor Properties

Shchekotikhin et al. (2014) synthesized new derivatives of naphtho[2,3-f]indole-5,10-diones, demonstrating superior cytotoxicity against various tumor cells. These compounds showed potential as new chemotypes for antitumor agents (Shchekotikhin et al., 2014).

Cytotoxicity Studies

Matesic et al. (2008) investigated the cytotoxic effects of various indole-dione derivatives, including N-(1-naphthylmethyl) isatins, on different human cell lines. This research contributed to understanding structure-activity relationships in medicinal chemistry (Matesic et al., 2008).

Versatile Synthesis Applications

Garden and Pinto (2001) highlighted the synthetic versatility of isatins (1H-indole-2,3-dione) in creating a wide range of heterocyclic compounds. This review showcased the compound's role as a raw material for drug synthesis and its occurrence in mammalian tissue (Garden & Pinto, 2001).

Chemosensor Development

Fahmi et al. (2019) reported that 1H-indole-2,3-dione shows promise as a chemosensor for Fe3+ ions. This application in detecting metal ions highlights the compound's utility in analytical chemistry (Fahmi et al., 2019).

Novel Synthetic Pathways

He et al. (2019) described the synthesis of functionalized indole-1-oxide derivatives, emphasizing new pathways in organic synthesis involving compounds like 1H-indole-2,3-dione (He et al., 2019).

Photoreactive Properties

Suginome et al. (1992) demonstrated the use of photoaddition in synthesizing dihydroanthra[2,3-b]furan-4,11-diones and 1H-naphth[2,3-f]indole-4,11-diones, highlighting the photoreactive properties of these compounds (Suginome et al., 1992).

Mechanism of Action

- Role : These efflux pumps actively transport antibacterial agents and biocides from the bacterial periplasm to the extracellular environment. Overexpression of RND efflux pumps leads to decreased susceptibility to various antibacterial agents .

- The exact interaction details between NMP and efflux pumps are still being studied, but it likely involves binding to specific sites within the pumps, disrupting their function .

- Downstream effects include increased susceptibility of bacteria to these antibacterial agents due to reduced efflux .

- Impact on Bioavailability : NMP’s pharmacokinetic properties influence its bioavailability, affecting its efficacy .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Biochemical Analysis

Biochemical Properties

1-(1-Naphthylmethyl)-1H-indole-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit efflux pumps in multi-drug resistant bacteria, thereby enhancing the efficacy of antimicrobial agents . The interaction between this compound and efflux pumps involves binding to the pump proteins, leading to their inhibition and subsequent accumulation of antimicrobial agents within the bacterial cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to destabilize bacterial cell membranes, leading to altered membrane potential and impaired ATP production . Additionally, this compound influences cell signaling pathways and gene expression, particularly those involved in the envelope stress response and biofilm formation . These cellular effects highlight the potential of this compound as a therapeutic agent against multi-drug resistant bacterial infections.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary actions is the inhibition of efflux pumps, which are responsible for expelling antimicrobial agents from bacterial cells . By binding to these pumps, this compound prevents the efflux of drugs, leading to increased intracellular concentrations and enhanced antimicrobial activity . Additionally, this compound induces membrane destabilization, which further impairs bacterial cell function and viability .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its effectiveness. Studies have shown that this compound remains stable under various conditions, maintaining its inhibitory effects on efflux pumps over time . Prolonged exposure to this compound may lead to adaptive responses in bacterial cells, such as upregulation of stress response genes . These temporal effects highlight the importance of optimizing the duration and concentration of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits efflux pumps and enhances the activity of antimicrobial agents without causing significant toxicity . Higher doses of this compound may result in adverse effects, such as membrane destabilization and impaired cellular function . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize toxicity while maximizing efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to drug metabolism and resistance. This compound interacts with enzymes and cofactors involved in the detoxification and elimination of antimicrobial agents . By inhibiting efflux pumps, this compound alters the metabolic flux and increases the intracellular concentration of drugs, thereby enhancing their therapeutic effects . Understanding these metabolic pathways is essential for optimizing the use of this compound in clinical settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its effectiveness. This compound is transported across cell membranes via specific transporters and binding proteins . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and membrane regions, where it exerts its inhibitory effects on efflux pumps . The distribution of this compound within tissues also influences its therapeutic potential and toxicity profile.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound is primarily localized in the cytoplasm and membrane regions of bacterial cells, where it interacts with efflux pumps and other membrane-associated proteins . The targeting of this compound to specific subcellular compartments is facilitated by post-translational modifications and targeting signals . These localization patterns are crucial for the compound’s effectiveness in inhibiting efflux pumps and enhancing antimicrobial activity.

properties

IUPAC Name |

1-(naphthalen-1-ylmethyl)indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13NO2/c21-18-16-10-3-4-11-17(16)20(19(18)22)12-14-8-5-7-13-6-1-2-9-15(13)14/h1-11H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZHKGMPFIUHFTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CN3C4=CC=CC=C4C(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methylphenyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B397279.png)

![N-(2-chlorophenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397281.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397282.png)

![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397283.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397285.png)

![N-(2-chlorophenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397287.png)

![N-(2-chlorophenyl)-6-methyl-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397289.png)

![N-(3-chlorophenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397290.png)

![2-{[(4-methoxyphenyl)acetyl]amino}-N-(2-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397291.png)

![N-(2-ethoxyphenyl)-2-[(2-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B397292.png)

![N-(2-ethoxyphenyl)-2-{[(4-methoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397294.png)

![N-(2,4-dimethylphenyl)-2-[(trifluoroacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397296.png)

![2-[(2-chlorobenzoyl)amino]-N-(2,4-dimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397297.png)

![N-(2,4-dimethylphenyl)-2-[(2-thienylcarbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B397300.png)